molecular formula C21H23NO4 B2994843 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid CAS No. 1478156-88-5

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid

Cat. No.: B2994843
CAS No.: 1478156-88-5
M. Wt: 353.418
InChI Key: FILJWOXUKFWXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid is a synthetic amino acid derivative featuring a pentanoic acid backbone with an aminomethyl group at the C2 position, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis for its orthogonality in protection strategies and ease of removal under mild basic conditions . This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, enabling the introduction of non-natural amino acids into peptide sequences .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(20(23)24)12-22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILJWOXUKFWXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid, also known as (S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid, is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone. This structural modification significantly influences its biological activity and applications in biochemical research and drug development.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 193887-45-5
  • Purity : Typically ≥ 98% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the compound's stability and solubility, allowing for improved bioavailability in biological systems.

Key Biological Activities

  • Enzyme Inhibition :
    • Compounds with similar structures have shown potential in inhibiting metabolic enzymes, which can be critical in drug design targeting specific pathways .
  • Cytotoxicity :
    • Preliminary studies suggest that derivatives of amino acids, including those modified with Fmoc groups, may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further pharmacological evaluation .
  • Binding Affinity :
    • Research indicates that modifications to the Fmoc group can significantly affect binding affinities to biological targets, which is crucial for the design of peptide-based therapeutics .

Study 1: Enzyme Interaction

A study investigated the interaction of Fmoc-modified amino acids with specific metabolic enzymes. The findings demonstrated that these compounds could effectively inhibit enzyme activity at micromolar concentrations, suggesting their utility in therapeutic contexts where enzyme modulation is desired .

Study 2: Cytotoxicity Evaluation

In another study focusing on cytotoxic effects, various Fmoc-modified amino acids were screened against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell death at concentrations as low as 10 µM. This highlights their potential as anticancer agents .

Data Tables

PropertyValue
Molecular FormulaC22H25NO4
Molecular Weight367.44 g/mol
CAS Number193887-45-5
Purity≥ 98%
Biological ActivityEnzyme inhibition, cytotoxicity

Comparison with Similar Compounds

Key Observations :

  • Branching : Methyl or cyclohexyl groups at C2 (e.g., ) introduce steric hindrance, impacting peptide chain conformation and coupling efficiency .
  • Functional Groups : Substituents like piperidin-1-yl () or sulfonamide-carbamimidoyl () enhance interactions with biological targets (e.g., STAT3 SH2 domain) .
  • Chain Length: Analogs with extended chains (e.g., hexanoic or heptanoic acid backbones in ) exhibit altered solubility and lipid bilayer permeability .

Physicochemical Properties

Melting Points and Stability

Compound Name Melting Point (°C) Purity (%) Evidence IDs
2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid Not reported 95
(S)-2-Fmoc-amino-4,4-dimethylpentanoic acid Not reported 95
(S)-5-Methyl-4-Fmoc-amino-2-hexanoic acid 120 89
(R)-4-Fmoc-amino-2-octanoic acid 150 87

Analysis :

  • Melting points correlate with crystallinity; branched analogs (e.g., 65c in ) have lower melting points due to reduced symmetry .
  • High purity (>95%) is typical for commercial building blocks (), ensuring reliable SPPS outcomes .

Spectral Data (NMR and MS)

  • 1H NMR :
    • Compound 2r (): δ 7.75–7.30 (m, aromatic H), 4.40–4.20 (m, Fmoc-CH2), 3.50–3.10 (m, NH-CH2) .
    • Compound 65a (): δ 1.45 (s, tert-butyl), 4.35 (d, J = 7.2 Hz, Fmoc-CH2) .
  • HRMS :
    • Compound 2p (): [M+H]+ calcd. 422.2074, found 422.2080 .
    • Compound B24 (): [M+Na]+ 1277.75 .

Q & A

Basic: What are the standard protocols for synthesizing 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid?

Methodological Answer:
Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. A common approach is coupling Fmoc-chloride or Fmoc-OSu (succinimidyl ester) with the amine precursor in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), using a base like triethylamine (TEA) to drive the reaction. For example, derivatives in were synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) with yields >85%. Post-synthesis, the product is purified via flash chromatography or recrystallization. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR (e.g., characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies Fmoc aromatic protons (δ 7.3–7.8 ppm) and α-protons near the carboxyl group (δ 4.0–4.5 ppm). 13^{13}C NMR confirms carbonyl carbons (e.g., Fmoc C=O at ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C20_{20}H21_{21}NO4_4: calc. 339.39, observed 339.40) .
  • Melting Point Analysis : Used to assess crystallinity; derivatives in show melting points ranging from 120–150°C .

Advanced: How to resolve contradictions in reported toxicity data for Fmoc-protected compounds?

Methodological Answer:
Conflicting GHS classifications (e.g., Category 4 acute toxicity in vs. insufficient data in ) require:

  • In Silico Prediction : Tools like OECD QSAR Toolbox to estimate toxicity endpoints.
  • In Vitro Assays : Conduct MTT or LDH assays on cell lines (e.g., HEK293) to assess cytotoxicity.
  • Dose-Response Studies : Systematically test acute exposure (24–72 hr) at varying concentrations (1–100 µM) to establish LD50_{50}.
    Always cross-reference SDS sections 2 (Hazard Identification) and 11 (Toxicological Information) for discrepancies .

Advanced: What strategies optimize Fmoc deprotection in peptide synthesis using this compound?

Methodological Answer:
Fmoc removal is typically achieved with 20% piperidine in DMF. To minimize side reactions (e.g., aspartimide formation):

  • Time Optimization : Deprotect for 5–10 min, monitored by UV absorbance at 301 nm (Fmoc-piperidine adduct).
  • Temperature Control : Use 0–4°C for acid-sensitive sequences.
  • Additives : Include 0.1 M HOBt (hydroxybenzotriazole) to suppress racemization.
    Post-deprotection, confirm completeness via Kaiser test or MALDI-TOF MS .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:
Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Avoid prolonged exposure to light, as Fmoc groups are UV-sensitive. Stability data in indicates no decomposition under these conditions for ≥12 months. Use amber vials for long-term storage .

Advanced: How to analyze unexpected byproducts during coupling reactions?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., truncated peptides or Fmoc-hydantoins).
  • Mechanistic Studies : Vary coupling agents (e.g., HATU vs. DIC) to assess side-reaction pathways.
  • Kinetic Monitoring : Use real-time FTIR to track carbodiimide consumption.
    For example, highlights Arndt-Eistert homologation for β-amino acid derivatives, requiring strict anhydrous conditions to avoid diketopiperazine formation .

Basic: What personal protective equipment (PPE) is required for handling?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-certified P95 respirators for powder handling (≥1 mg/m3^3) .
  • Gloves : Nitrile or neoprene (≥0.1 mm thickness) to prevent dermal exposure.
  • Eye Protection : Goggles with side shields, as per (H319: eye irritation).
    Always work in a fume hood with negative pressure .

Advanced: How to assess the compound’s role in modulating biological targets (e.g., STAT3)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize SH2 domains to measure binding affinity (KD_D).
  • Cellular Assays : Transfect HEK293 cells with STAT3-GFP reporters; quantify nuclear translocation via confocal microscopy.
  • SAR Studies : Synthesize analogs (e.g., ’s 3,5-difluorophenyl derivative) to probe steric/electronic effects.
    reports IC50_{50} values for STAT3 inhibitors in the µM range .

Basic: How to troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Swelling Resins : Pre-swell Wang or Rink amide resins in DCM for 30 min.
  • Double Coupling : Repeat coupling steps with fresh reagents for sterically hindered residues.
  • Capping : Use acetic anhydride/pyridine to block unreacted amines.
    Monitor stepwise yields via UV absorbance (Fmoc removal) or weight gain .

Advanced: What computational methods predict the compound’s solubility and logP?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol.
  • COSMO-RS : Predict logP (e.g., calculated ~3.5 for C20_{20}H21_{21}NO4_4) using quantum-chemical descriptors.
  • Experimental Validation : Compare with shake-flask HPLC (logP = 3.4 ± 0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.